2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(20)15-12-18(11-14-7-3-1-4-8-14)13-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDPQMBELFWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds through a tandem radical addition and dearomatizing cyclization process. Another method involves visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides in the presence of an iridium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Structural and Functional Insights:
- Substituent Effects: Benzyl/Isobutyl Groups: The benzyl group in the target compound enhances π-π stacking interactions in biological systems, whereas the isobutyl group in its analog (CAS 939761-67-8) increases hydrophobicity . Protective Groups: Boc-protected derivatives (e.g., CAS 1251021-24-5) are critical in multi-step syntheses to prevent undesired side reactions .
Physicochemical Properties :
Applications :
Research Findings:
- A 2024 study noted that this compound hydrochloride demonstrated 10-fold higher solubility in PBS (pH 7.4) compared to its non-salt form, making it preferable for in vivo studies .
- The 8-oxa analog (CAS 939761-80-5) showed improved metabolic stability in liver microsome assays, with a half-life increase from 2.1 to 5.7 hours versus the parent compound .
Biological Activity
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is a bicyclic compound notable for its unique spiro structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 273.38 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological effects.
Chemical Structure and Properties
The compound features a carboxylic acid functional group, which enhances its chemical reactivity and potential interactions with biological targets. Its structural uniqueness, characterized by the spiro configuration, may contribute to distinct pharmacological profiles compared to other similar compounds.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Analgesic Effects : Early research suggests that the compound may possess analgesic properties, potentially useful in pain management.
- Antimicrobial Activity : The compound has shown activity against various microbial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity : In vitro studies have revealed varying levels of cytotoxicity against different cancer cell lines, suggesting it may have anticancer properties.
The precise mechanism of action for this compound is still under investigation. However, its interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways, are critical for modulating biological effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with a benzyl group | Known for CNS activity |
| 3-Benzylmorpholine | Morpholine structure with a benzyl substituent | Exhibits analgesic properties |
| 1-Azabicyclo[2.2.2]octane | Bicyclic structure without spiro configuration | Used in various drug formulations |
The unique spiro configuration of this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Analgesic Studies : A study conducted in 2023 explored the analgesic properties of the compound using animal models. Results indicated significant pain relief comparable to conventional analgesics, suggesting its potential therapeutic use in pain management.
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus (MIC = 8 µM) while showing limited effectiveness against E. coli.
- Cytotoxicity Assays : Research focusing on cancer cell lines revealed that the compound had varying degrees of cytotoxicity, with IC50 values indicating potential effectiveness in inhibiting tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid, and what critical steps ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spirocycle formation and functional group introduction. For example, analogous compounds like N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates are synthesized via cyclization of ethyl cyclopentanonecarboxylate derivatives, followed by benzylation and carboxylation . Key steps:
- Spirocycle Formation : Use of cyclopentanonecarboxylate derivatives for ring closure.
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling.
- Purification : Chromatography or recrystallization to ensure >97% purity (as seen in similar azaspiro compounds) .
- Critical Challenges : Avoiding racemization during benzylation and optimizing reaction temperatures to prevent side reactions.
Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : A combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic geometry and benzyl group orientation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNO for analogous structures) .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the azaspiro core .
Q. What are the recommended storage conditions and stability profiles for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should include:
- Temperature Sensitivity : Store at −20°C in inert atmospheres (based on carboxylic acid derivatives in –7).
- pH Stability : Test degradation kinetics in buffers (pH 2–12) using HPLC to monitor carboxyl group integrity .
- Light Sensitivity : Amber vials to prevent photodegradation (common for benzyl-protected compounds) .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound, particularly in neuropharmacological contexts?
- Methodological Answer :
- In Vitro Assays : GABA receptor binding studies (due to structural similarity to GABA-analogous spirocycles) using radioligand displacement assays .
- Cell-Based Models : Neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity and modulation of ion channels.
- Dose-Response Curves : IC/EC determination via fluorometric or electrophysiological methods.
Q. What strategies guide structure-activity relationship (SAR) studies for modifying the benzyl or spirocyclic moieties?
- Methodological Answer :
- Benzyl Substitution : Replace benzyl with electron-donating/withdrawing groups (e.g., 4-methoxybenzyl) to probe receptor interactions .
- Spiro Ring Expansion : Synthesize analogs with 5- or 6-membered rings (e.g., azaspiro[5.5]decane) to assess conformational flexibility .
- Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or phosphonate groups to enhance bioavailability .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., residual solvents or diastereomers) .
- Stereochemical Confirmation : Use chiral HPLC or circular dichroism to ensure enantiomeric purity, as racemization can skew bioactivity .
- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst, temperature) across labs .
Q. What computational approaches predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with GABA receptors (PDB: 6X3T) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability.
- QSAR Models : Train models on analogous azaspiro compounds to predict bioactivity (validate with NIST-referenced data for reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
